molecular formula C8H10N2O2S B3275346 Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate CAS No. 623565-42-4

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

Cat. No. B3275346
Key on ui cas rn: 623565-42-4
M. Wt: 198.24 g/mol
InChI Key: JZKAIWZLTUZAKM-UHFFFAOYSA-N
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Patent
US07112582B2

Procedure details

Freshly activated Zn dust (37.4 g) was added rapidly with 0.5 mol/l phosphate buffer (pH 6.5, 196 ml) to tetrahydrofuran (134 ml) and acetonitrile (62 ml) solution of (5R)-6-[acetoxy-(2,3-dihydropyrazolo[5,1-b]thiazol-6-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester. The reaction vessel was covered with foil to exclude light. The reaction mixture was vigorously stirred for 1.5 hours at room temperature. The reaction mixture was cooled at 0° C., and then the pH was adjusted to 8.0. ethyl acetate (100 ml) was added to the reaction mixture. The mixture was filtered through a pad of Celite and the pad was washed with water (300 ml). The aqueous layer was separated and then the organic layer was extracted with 0.5 mol/l phosphate buffer (pH 6.5, 2×50 ml). The pH of the combined aqueous layer was adjusted to 8.0 and the mixture was concentrated to 426 g. The concentrate was adjust pH to 8.0 and applied to Diaion HP-21 resin (540 ml, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water (1 bed volume) and then 5% (2 bed volume), 10% (2 bed volume) and 20% acetonitrile aqueous solution. The combined active fractions were concentrated under high vacuum at 35° C. and lyophilized to give the title compound as a orange amorphous solid (2.09 g, 39.2%, pH 7.10).
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Name
(5R)-6-[acetoxy-(2,3-dihydropyrazolo[5,1-b]thiazol-6-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
39.2%

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.C(#N)C.[N+](C1C=CC(COC(C2N3[C@H](SC=2)C(C(OC(=O)C)[C:34]2C=[C:37]4[S:38][CH2:39][CH2:40][N:36]4[N:35]=2)(Br)C3=O)=O)=CC=1)([O-])=O>[Zn].C(OCC)(=O)C>[CH2:10]([O:6][C:7]([C:8]1[CH:34]=[N:35][N:36]2[CH2:40][CH2:39][S:38][C:37]=12)=[O:2])[CH3:9]

Inputs

Step One
Name
Quantity
196 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
134 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)#N
Name
(5R)-6-[acetoxy-(2,3-dihydropyrazolo[5,1-b]thiazol-6-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C2=NN3C(SCC3)=C2)OC(C)=O)=O)C=C1
Name
Quantity
37.4 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the pad was washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 0.5 mol/l phosphate buffer (pH 6.5, 2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 426 g
WASH
Type
WASH
Details
the column was eluted with water (1 bed volume)
CONCENTRATION
Type
CONCENTRATION
Details
The combined active fractions were concentrated under high vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN2C1SCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
AMOUNT: PH
YIELD: PERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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